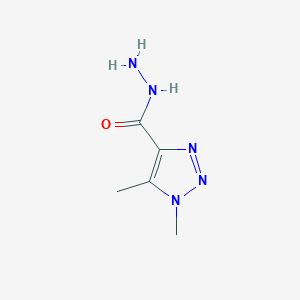

1,5-Dimethyltriazole-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5-Dimethyltriazole-4-carbohydrazide is a chemical compound with the molecular formula C5H9N5O . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of 1,5-Dimethyltriazole-4-carbohydrazide and similar triazole compounds often involves the use of amidines, imidates, amidrazones, aryldiazoniums, and hydrazones . Sodium azide, a highly toxic compound, is commonly used as a nitrogen source in the synthesis of 1,2,3-triazole, but it is not suitable for large-scale application .Molecular Structure Analysis

The molecular structure of 1,5-Dimethyltriazole-4-carbohydrazide is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .科学的研究の応用

Synthesis and Biological Evaluation

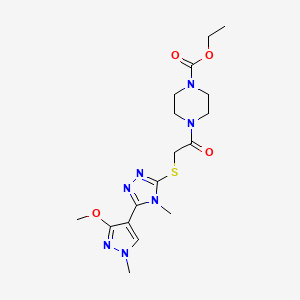

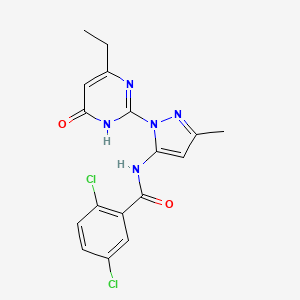

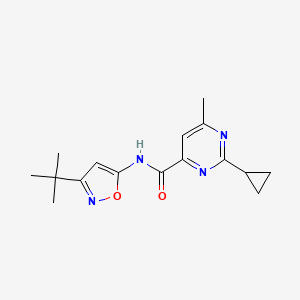

Scientists have developed new series of compounds, including those structurally related to 1,5-Dimethyltriazole-4-carbohydrazide, demonstrating significant immunosuppressive properties and mechanisms of action. For instance, a study on isoxazole derivatives, structurally akin to 1,5-Dimethyltriazole-4-carbohydrazide, revealed their capacity to inhibit cell proliferation and their potential in immunosuppressive therapy, highlighting a proapoptotic action that could account for its effects in the studied models (Mączyński et al., 2018).

Anticancer Properties

Research on derivatives of 1,5-Dimethyltriazole-4-carbohydrazide has shown promising anticancer activities. Novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Terzioğlu & Gürsoy, 2003).

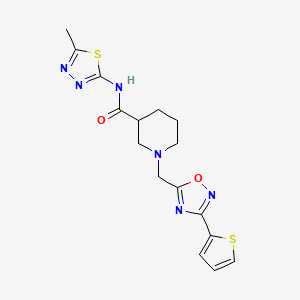

Antidepressant and Anticonvulsant Activities

Further research has explored the antidepressant and anticonvulsant activities of novel pyrazole derivatives derived from carboxylic acid hydrazides. This work shows the potential therapeutic applications of these compounds in treating neurological conditions, with some derivatives displaying significant activity in preclinical models (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Agricultural Applications

A novel study on 1,3,4-oxadiazole-2-carbohydrazides reported the discovery of low-cost and versatile antifungal agents targeting succinate dehydrogenase, showing significant bioactivity against fungi and oomycetes. This research opens pathways for developing new agricultural fungicides to protect crops from fungal diseases (Wu et al., 2019).

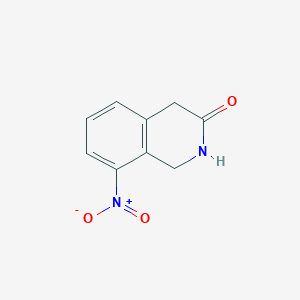

Antioxidant Activities

The antioxidant potential of aromatic C-nucleoside derivatives synthesized from carbohydrazides has been investigated, with certain compounds, including those structurally related to 1,5-Dimethyltriazole-4-carbohydrazide, displaying potent antioxidant and antitumor activities. This suggests their utility in developing new antioxidant therapies (El Sadek et al., 2014).

作用機序

Target of Action

Triazole compounds, which include 1,5-dimethyltriazole-4-carbohydrazide, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.

Mode of Action

Triazole compounds are known to bind readily in biological systems, interacting with various enzymes and receptors . This interaction can lead to changes in the function of these targets, potentially influencing a variety of biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected.

Result of Action

Given the diverse biological activities associated with triazole compounds , it is likely that this compound could have a range of effects at the molecular and cellular levels.

特性

IUPAC Name |

1,5-dimethyltriazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-3-4(5(11)7-6)8-9-10(3)2/h6H2,1-2H3,(H,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFWJNKRSMGTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyltriazole-4-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide](/img/structure/B2960252.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2960254.png)

![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[3-(2-furyl)propyl]propanamide](/img/structure/B2960257.png)

![2-(4-chlorophenoxy)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2960258.png)

![6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B2960260.png)

![N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2960262.png)

![4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2960265.png)

![1-methyl-8-(4-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960266.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)